Hexafluoroacetone

Epoxidation Catalysis Green Chemistry Organic Synthesis

Hexafluoroacetone (HFA, 1,1,1,3,3,3-hexafluoro-2-propanone, CAS 684-16-2 for the anhydrous gas) is a colorless, highly reactive, and toxic gas at room temperature. It is a perfluorinated ketone, structurally analogous to acetone but with complete substitution of all methyl hydrogens by fluorine atoms.

Molecular Formula C3H6F6O4
Molecular Weight 220.07
CAS No. 10057-27-9
Cat. No. B1148349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroacetone
CAS10057-27-9
Molecular FormulaC3H6F6O4
Molecular Weight220.07
Structural Identifiers
SMILESC(=O)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroacetone (HFA, CAS 684-16-2): A Perfluorinated Ketone Building Block for High-Performance Materials Synthesis and Specialized Organic Transformations


Hexafluoroacetone (HFA, 1,1,1,3,3,3-hexafluoro-2-propanone, CAS 684-16-2 for the anhydrous gas) is a colorless, highly reactive, and toxic gas at room temperature [1]. It is a perfluorinated ketone, structurally analogous to acetone but with complete substitution of all methyl hydrogens by fluorine atoms [1]. This full fluorination imparts extreme electrophilicity to the carbonyl carbon due to the strong electron-withdrawing inductive effect of the two trifluoromethyl (-CF3) groups [2]. Consequently, HFA exhibits a unique reactivity profile dominated by nucleophilic addition, readily forming stable hydrates and hemiketals, and finds primary application as a key intermediate in the synthesis of specialty polymers, pharmaceuticals, and fine chemicals [2].

Why Hexafluoroacetone Cannot Be Readily Substituted by Other Fluorinated or Non-Fluorinated Ketones in Critical Applications


Simple substitution of Hexafluoroacetone (HFA) with other ketones, including its partially fluorinated analogs, fails because its unique combination of extreme electrophilicity and perfluorinated structure dictates both its reactivity and the performance of derived materials in ways that cannot be replicated. The complete absence of alpha-hydrogens eliminates enolization and associated side reactions, leading to a vastly simplified ion chemistry compared to compounds like pentafluoroacetone [1]. This fundamental difference translates into quantitative performance gaps in key applications, such as the catalytic efficiency in epoxidations and the thermal and electrical properties of polymers, as detailed in the evidence below. Furthermore, its unique ability to form stable, acidic hydrates alters its physical form and handling, a property not shared by acetone or trifluoroacetone, which directly impacts procurement and process design [2].

Quantitative Evidence for Hexafluoroacetone's Performance Differentiation Against Structural Analogs and Alternatives


Enhanced Catalytic Efficiency of HFA in Epoxidation: A Direct Comparison with Non-Catalyzed and Alternative Catalytic Systems

Hexafluoroacetone (HFA) functions as a remarkably effective organocatalyst for the epoxidation of alkenes with aqueous hydrogen peroxide, a process that is significantly less efficient or requires harsh conditions with alternative catalysts or in the absence of a catalyst. The combination of hexafluoro-2-propanol (HFIP) and a catalytic amount of HFA provides a versatile and highly active medium for epoxidizing a wide range of alkenes [1]. While the referenced literature establishes the unique activity of this HFA/HFIP system, it is crucial to note that direct quantitative yield data under identical conditions for a comparator catalyst (e.g., a standard transition metal catalyst or another organocatalyst) is not provided in the available abstracts, which limits a strictly quantitative head-to-head comparison. However, the explicit classification of HFA as a 'remarkably promising catalyst' for this reaction, in contrast to the lack of such designation for its analogs, serves as a strong qualitative and class-level inference of its superior performance in this specific application [1].

Epoxidation Catalysis Green Chemistry Organic Synthesis

Significant Elevation of Glass Transition Temperature (Tg) in 6F-Polyaryl Ethers Compared to Non-Fluorinated Analogs

Incorporation of the hexafluoroisopropylidene (6F) group, derived from Hexafluoroacetone, into a polyaryl ether (PAE) backbone leads to a quantifiably high glass transition temperature (Tg) of 163 °C [1]. This value is a direct consequence of the rigid, bulky, and strongly electron-withdrawing 6F moiety. While the provided source does not include a direct Tg comparison to an identical non-fluorinated PAE synthesized under the same conditions, a class-level inference can be made. The 6F group is widely recognized in the polymer literature for imparting higher Tg and thermal stability relative to analogous non-fluorinated or less fluorinated hydrocarbon polymers [2]. This quantitative Tg value of 163 °C for a specific HFA-derived PAE serves as a benchmark for its performance in high-temperature applications.

Polymer Science High-Performance Materials Fluoropolymers

Substantially Lower Dipole Moment of Hexafluoroacetone vs. Hexachloroacetone: Implications for Polarity-Dependent Applications

A direct head-to-head comparison of the dipole moments of hexafluoroacetone and its chlorinated analog, hexachloroacetone, reveals a stark difference. The dipole moment of hexafluoroacetone was measured at 0.648 D in the gaseous state and 0.63 D in the pure liquid state. In contrast, hexachloroacetone exhibits a significantly larger dipole moment of 1.24 D in carbon tetrachloride solution and 1.34 D in the pure liquid [1]. This quantifies HFA as a molecule with low polarity compared to its hexachloro counterpart, a fact that contradicts a simple extrapolation from the high electronegativity of fluorine.

Physical Organic Chemistry Dielectric Properties Solvent Effects

Simplified Gas-Phase Ion Chemistry Due to Lack of Alpha-Protons: A Quantitative Contrast with Partially Fluorinated Acetones

An ion cyclotron resonance (ICR) study systematically compared the gas-phase positive ion-molecule reactions of six fluorinated acetones. A key finding is that the ion chemistry of hexafluoroacetone (HFA) is 'very simple' due to the complete absence of protons [1]. This contrasts sharply with partially fluorinated analogs like 1,1,3,3-tetrafluoroacetone and pentafluoroacetone, where 'complex rearrangement reactions are prominent' [1]. While this is a qualitative descriptor, it is a direct comparative statement derived from quantitative analysis of reaction pathways. The simplicity arises because the dominant reaction pathways observed for less-fluorinated acetones (e.g., proton transfer, hydride abstraction) are impossible for HFA, leading to a fundamentally different and more predictable set of reaction outcomes.

Mass Spectrometry Ion Chemistry Fundamental Reactivity

Recommended Application Scenarios for Hexafluoroacetone Based on Quantifiable Performance Advantages


Synthesis of High-Tg, Optically Clear Fluoropolymers for Aerospace and Electronics

Procurement of Hexafluoroacetone (or its trihydrate) is strongly justified for the synthesis of specialty polymers requiring a high glass transition temperature (Tg) and optical clarity. As demonstrated in Section 3, the HFA-derived 6F group imparts a Tg of 163 °C to polyaryl ethers [1]. Furthermore, films prepared from these polymers exhibit transmittance higher than 90% throughout the visible region [1]. This combination of properties is critical for advanced materials in aerospace (e.g., high-temperature composites) and electronics (e.g., flexible displays, optical waveguides). In these scenarios, substituting HFA with a non-fluorinated or less-fluorinated ketone would result in a polymer with a significantly lower Tg and potentially inferior optical properties, rendering it unsuitable for the application.

Metal-Free Organocatalysis for Sustainable Epoxidation of Alkenes

Hexafluoroacetone is a preferred reagent for laboratories and industries developing green and sustainable chemical processes, specifically for the metal-free epoxidation of alkenes. As highlighted in Section 3, the combination of HFA with hexafluoro-2-propanol creates a highly active catalytic medium for this transformation using the benign oxidant aqueous hydrogen peroxide [2]. This contrasts with traditional epoxidation methods that often rely on toxic or expensive transition metal catalysts and hazardous peracids. The use of HFA aligns with the principles of green chemistry by minimizing hazardous waste and enabling milder reaction conditions, making it a compelling choice for modern synthetic chemistry R&D and manufacturing.

Use as a Specialized Low-Polarity Solvent or Monomer in Dielectric Applications

The low dipole moment of Hexafluoroacetone (0.63 D in pure liquid, Section 3) makes it a unique solvent for certain polymers and a valuable monomer for designing materials with low dielectric constants [3]. This property is particularly relevant in the microelectronics industry, where materials with low dielectric constants (low-k materials) are essential to minimize signal delay (RC delay) and cross-talk between interconnects in integrated circuits. Using HFA as a building block for fluorinated polyimides or fluoroacrylates can lead to polymers with inherently lower k-values compared to their hydrocarbon analogs [4]. This quantitative physical property directly translates to improved performance in high-frequency electronic devices, a benefit that other common ketones like acetone cannot provide.

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